1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone is a complex organic compound notable for its bicyclic structure and potential pharmacological applications. This compound is classified under the category of bicyclic amines and is characterized by its unique azabicyclo framework, which contributes to its biological activity. The compound's structure incorporates a dichlorophenoxy group, enhancing its chemical properties and potential uses in medicinal chemistry.
This compound can be sourced from various chemical suppliers and databases that specialize in organic compounds. It falls under the classification of pharmaceutical intermediates and active pharmaceutical ingredients, particularly in the context of developing drugs targeting neurological and gastrointestinal disorders. The compound's molecular formula is , indicating the presence of nitrogen, oxygen, and chlorine atoms alongside carbon and hydrogen.
The synthesis of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific catalysts or reagents such as Lewis acids or bases to facilitate the cyclization and substitution processes. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving high yields and purity of the final product.
The molecular structure of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone can be represented using various structural formulas:
Cl.CN1[C@@H]2CC[C@H]1C[C@H](C2)OC(=O)C(=C)c3ccccc3
InChI=1S/C17H21NO2.ClH/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2,/h3-7,14-16H,1,8-11H2,2H3
The molecular weight of this compound is approximately 307.82 g/mol. Its three-dimensional conformation plays a significant role in its biological activity.
The reactivity of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone can be explored through various chemical reactions:
These reactions often require careful control of conditions such as pH and temperature to avoid unwanted side reactions or degradation of sensitive functional groups.
The mechanism of action for 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone may involve interactions with specific biological targets such as receptors or enzymes:
Further pharmacological studies are required to elucidate the specific pathways and targets affected by this compound.
The physical properties include:
Chemical properties include:
Relevant data on these properties can be found in chemical databases such as PubChem and ChemSpider.
The primary applications of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2